5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its unique structural properties, which include a cyclopropyl group and a trifluoromethyl group, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione can yield the desired product . The reaction conditions often involve the use of acetic acid or trifluoroacetic acid as solvents to control regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclocondensation Reactions: The pyrazolo[1,5-a]pyrimidine core can be formed through cyclocondensation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
1,3-Dicarbonyl Compounds: Used in the initial cyclocondensation step.
Acetic Acid or Trifluoroacetic Acid: Used as solvents to control regioselectivity.
Major Products
The major products formed from these reactions are typically derivatives of the pyrazolo[1,5-a]pyrimidine core, with various substituents depending on the specific reagents used .
Scientific Research Applications
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with molecular targets such as CDK2. This interaction can inhibit the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is unique due to its combination of a cyclopropyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C11H7F3N4 |
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Molecular Weight |
252.20 g/mol |
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h3,5-6H,1-2H2 |
InChI Key |
NFBFODTXEOECID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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